molecular formula C11H13N3O2S B10869827 2-{2-[(Phenethylamino)carbothioyl]hydrazono}acetic acid

2-{2-[(Phenethylamino)carbothioyl]hydrazono}acetic acid

Cat. No.: B10869827
M. Wt: 251.31 g/mol
InChI Key: QVIPUFFMLRZCAG-MDWZMJQESA-N
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Description

2-{2-[(Phenethylamino)carbothioyl]hydrazono}acetic acid, with the chemical formula C₁₂H₁₅N₃O₃S, is a compound of interest in both chemical and biological research. It features a hydrazono group and a carboxylic acid moiety, making it relevant for various applications.

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve the condensation of an appropriate hydrazine derivative with an aldehyde or ketone. The reaction typically proceeds through the formation of a hydrazone intermediate, followed by oxidation to yield the desired product.

Reaction Conditions::

    Hydrazone Formation: The reaction between the hydrazine derivative and the carbonyl compound occurs under mild conditions (room temperature or slightly elevated temperatures).

    Oxidation: The oxidation step can be achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or other suitable reagents.

Industrial Production:: While industrial-scale production methods may vary, the laboratory synthesis principles apply. Large-scale production would involve optimization of reaction conditions, scalability, and purification processes.

Chemical Reactions Analysis

Types of Reactions::

    Oxidation: The compound can undergo oxidation reactions due to the presence of the hydrazono group.

    Substitution: The carboxylic acid functionality allows for substitution reactions.

Common Reagents and Conditions::

    Hydrazone Formation: Hydrazine derivatives (e.g., phenethylhydrazine) and aldehydes/ketones.

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Major Products:: The major product is the target compound itself, 2-{2-[(Phenethylamino)carbothioyl]hydrazono}acetic acid.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: As a precursor for specialized chemicals.

Mechanism of Action

The exact mechanism of action remains an active area of research. its hydrazono group suggests potential reactivity with biological targets, possibly affecting cellular processes.

Comparison with Similar Compounds

While 2-{2-[(Phenethylamino)carbothioyl]hydrazono}acetic acid is unique, similar compounds include other hydrazones and carboxylic acids.

For additional information, you can refer to the Sigma-Aldrich page on this compound

Properties

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

(2E)-2-(2-phenylethylcarbamothioylhydrazinylidene)acetic acid

InChI

InChI=1S/C11H13N3O2S/c15-10(16)8-13-14-11(17)12-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16)(H2,12,14,17)/b13-8+

InChI Key

QVIPUFFMLRZCAG-MDWZMJQESA-N

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=S)N/N=C/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NN=CC(=O)O

Origin of Product

United States

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